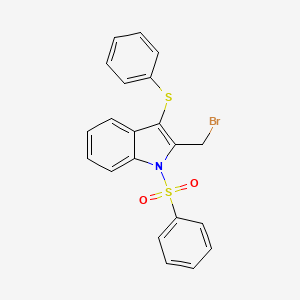
4-Chloro-5-propyl-2,3-dihydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-propyl-2,3-dihydrofuran is a chemical compound with the molecular formula C7H11ClO It is a member of the dihydrofuran family, characterized by a furan ring that is partially saturated This compound is notable for its unique structural features, which include a chlorine atom and a propyl group attached to the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-propyl-2,3-dihydrofuran typically involves the chlorination of 5-propyl-2,3-dihydrofuran. This can be achieved through the reaction of 5-propyl-2,3-dihydrofuran with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve high purity and yield, making the compound suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-5-propyl-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated analogs.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.
Major Products:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Fully saturated analogs.
Substitution: Various substituted dihydrofurans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-5-propyl-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-Chloro-5-propyl-2,3-dihydrofuran exerts its effects depends on its chemical interactions with other molecules. The chlorine atom and propyl group can influence the compound’s reactivity and binding affinity to various molecular targets. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparación Con Compuestos Similares
2,3-Dihydrofuran: Lacks the chlorine and propyl groups, making it less reactive in certain chemical reactions.
5-Chloro-2,3-dihydrofuran: Similar structure but without the propyl group, leading to different chemical properties.
5-Propyl-2,3-dihydrofuran:
Uniqueness: 4-Chloro-5-propyl-2,3-dihydrofuran is unique due to the presence of both chlorine and propyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
87888-41-3 |
|---|---|
Fórmula molecular |
C7H11ClO |
Peso molecular |
146.61 g/mol |
Nombre IUPAC |
4-chloro-5-propyl-2,3-dihydrofuran |
InChI |
InChI=1S/C7H11ClO/c1-2-3-7-6(8)4-5-9-7/h2-5H2,1H3 |
Clave InChI |
OJCXCKXAEATMOS-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(CCO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


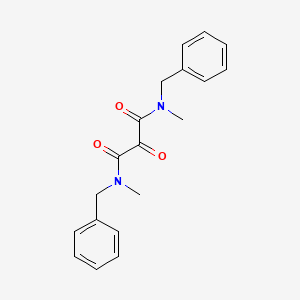
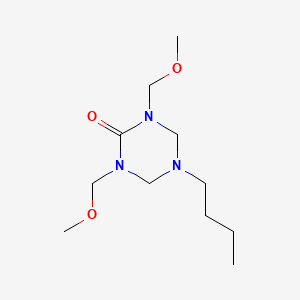
![8-(Benzenesulfonyl)-8-(3-methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14412554.png)
![4-[Bis(2-methoxyethyl)amino]phenol](/img/structure/B14412564.png)
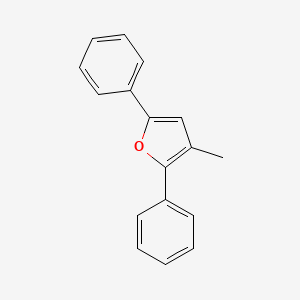
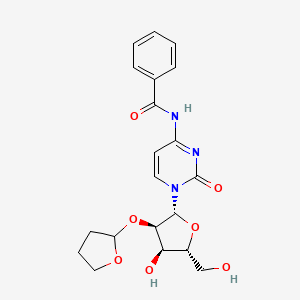


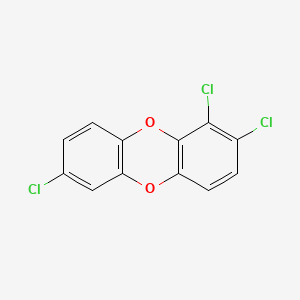
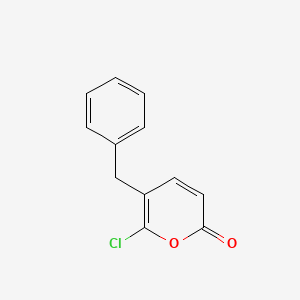
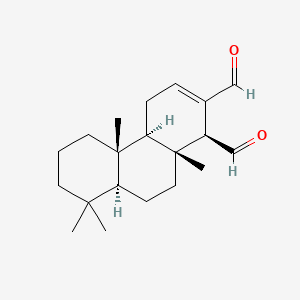
![2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine](/img/structure/B14412634.png)
![1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14412640.png)
